4-(3-Methoxythiophen-2-yl)benzonitrile
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Overview
Description
4-(3-Methoxythiophen-2-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a methoxythiophene moiety
Preparation Methods
The synthesis of 4-(3-Methoxythiophen-2-yl)benzonitrile typically involves the reaction of 3-methoxythiophene with a suitable benzonitrile derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-methoxythiophene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction conditions often involve heating the mixture to a specific temperature, typically around 100°C, for several hours to achieve the desired product.
Chemical Reactions Analysis
4-(3-Methoxythiophen-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Methoxythiophen-2-yl)benzonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of conductive polymers and electrochromic materials due to its ability to undergo polymerization and exhibit reversible redox behavior.
Pharmaceuticals: The compound serves as a building block for the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents.
Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Methoxythiophen-2-yl)benzonitrile depends on its application. In the context of materials science, its electrochemical properties allow it to participate in redox reactions, making it useful in electrochromic devices. In pharmaceuticals, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved vary depending on the specific application and target .
Comparison with Similar Compounds
4-(3-Methoxythiophen-2-yl)benzonitrile can be compared to other thiophene derivatives, such as:
4-Cyano-4’,4’'-di(4-methoxythiophen-2-yl)triphenylamine: This compound also features a methoxythiophene moiety and is used in similar applications, such as electrochromic materials.
4-Methoxy-4’,4’'-di(4-methoxythiophen-2-yl)triphenylamine: Another related compound with similar electronic properties and applications in organic electronics.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and chemical properties that are advantageous for certain applications.
Properties
CAS No. |
919792-37-3 |
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Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-(3-methoxythiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C12H9NOS/c1-14-11-6-7-15-12(11)10-4-2-9(8-13)3-5-10/h2-7H,1H3 |
InChI Key |
YMBPMJYFBGPZCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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